
4-(4-Bromostyryl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromostyryl)pyridine is an organic compound with the molecular formula C13H10BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromostyryl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromostyryl)pyridine typically involves the reaction of 4-bromobenzaldehyde with pyridine derivatives under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired styryl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromostyryl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminostyryl derivative, while oxidation would produce a bromobenzaldehyde derivative .
Aplicaciones Científicas De Investigación
4-(4-Bromostyryl)pyridine has several applications in scientific research:
Materials Science:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromostyryl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromostyryl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)ethynylpyridine: Similar in structure but with an ethynyl linkage instead of a styryl group.
4-(4-Bromophenyl)pyridine: Lacks the styryl group, making it less versatile in certain reactions.
Uniqueness
4-(4-Bromostyryl)pyridine is unique due to the presence of both the bromine atom and the styryl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for the synthesis of complex molecules and the study of molecular interactions .
Propiedades
Fórmula molecular |
C13H10BrN |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-bromophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10BrN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |
Clave InChI |
NCCUVLVSLIAHIC-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Br |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


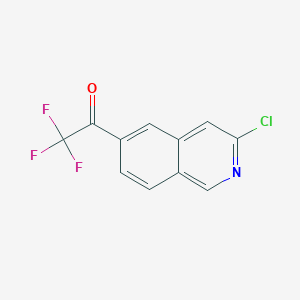
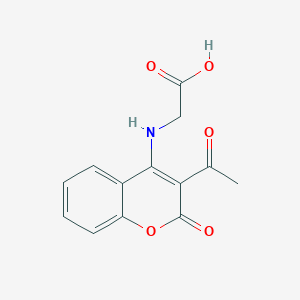
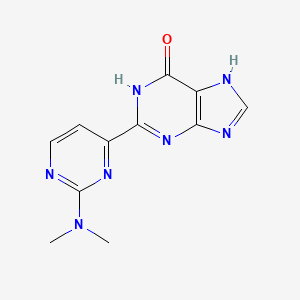
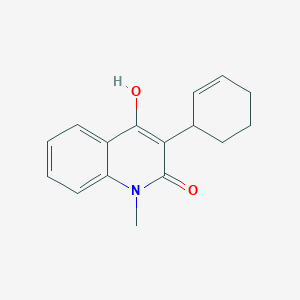


![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)


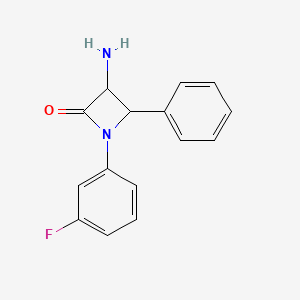
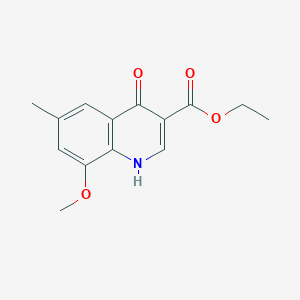

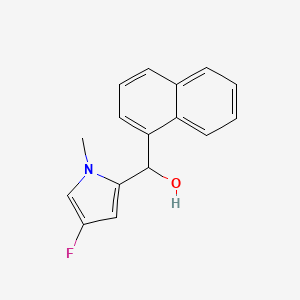
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
